1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a dioxaborolane ring, a chlorophenoxy group, and a phenyl group, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- typically involves the reaction of phenylboronic acid with 2-chlorophenol in the presence of a base, followed by the formation of the dioxaborolane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into boronic esters with different substituents.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized boronic esters .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the phenyl and chlorophenoxy groups provide additional sites for chemical modifications. These interactions enable the compound to participate in a wide range of chemical reactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester with similar reactivity but different substituents.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic synthesis reactions.
Uniqueness
1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of both phenyl and chlorophenoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2412-74-0 |
---|---|
Molekularformel |
C15H14BClO3 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
4-[(2-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H14BClO3/c17-14-8-4-5-9-15(14)18-10-13-11-19-16(20-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI-Schlüssel |
CYBDTKBNMLHPOR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(O1)COC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.